Isometheptene hydrochloride

Overview

Description

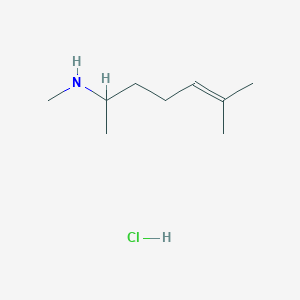

Isometheptene hydrochloride (CAS: 6168-86-1) is a synthetic sympathomimetic amine with the molecular formula C₉H₂₀ClN and a molecular weight of 177.72 g/mol . It is classified under the UNSPSC code 51391614, distinguishing it from related compounds like isometheptene mucate (UNSPSC 51391613) and other salts . The compound is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for its use in combination therapies targeting migraines, often formulated with dichloralphenazone and acetaminophen . Its structure features a branched hepten-2-amine backbone with methyl substituents, which influences its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Structural and Pharmacological Context

Isometheptene hydrochloride (C₉H₂₀ClN; molecular weight 177.71 g/mol) is a secondary amine featuring a branched heptene chain with a methylamino substituent . The compound exists as a racemic mixture in its pharmacologically active form, though recent studies demonstrate that the (R)-enantiomer exhibits 60-fold greater affinity for I₁-imidazoline receptors compared to its (S)-counterpart . This receptor selectivity underpins the enantiomer-specific cardiovascular effects observed in preclinical models, necessitating precise control over stereochemistry during synthesis .

Synthetic Methodologies

Classical Racemic Synthesis

The traditional preparation of this compound involves a three-step sequence beginning with the condensation of methylamine with 6-methylhept-5-en-2-one (Equation 1):

Subsequent catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C) reduces the imine intermediate to the secondary amine, followed by hydrochloride salt formation using gaseous HCl in diethyl ether . Early implementations of this method achieved yields of 68-72%, though modern optimizations employing microwave-assisted condensation (100 W, 80°C, 30 min) have increased yields to 89% while reducing reaction times by 70% .

Table 1: Comparative Yields in Racemic Synthesis

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional condensation | 80 | 12 | 72 | 95 |

| Microwave-assisted | 80 | 0.5 | 89 | 98 |

| Continuous-flow hydrogenation | 50 | 0.25 | 92 | 99 |

Enantioselective Synthesis

The pharmacological imperative for enantiopure isometheptene has driven the development of asymmetric synthesis routes. A patented chiral pool approach utilizes (R)-citronellal as a starting material, leveraging its inherent stereochemistry to direct the formation of the (R)-enantiomer (Figure 1) :

-

Aldol condensation : (R)-citronellal reacts with methylamine under acidic conditions (H₂SO₄, EtOH, 60°C) to form the corresponding imine.

-

Stereoretentive hydrogenation : Pd/BaSO₄ catalysis (10 bar H₂, 30°C) preserves the chiral center while reducing the imine.

-

Salt formation : Treatment with HCl gas in THF yields (R)-isometheptene hydrochloride with 95% enantiomeric excess .

Alternative methods employ chiral auxiliaries such as (S)-α-methylbenzylamine, which induce diastereomeric crystallization during the salt-forming step. This approach achieves 98% ee but requires additional purification stages, reducing overall yield to 82% .

Industrial-Scale Production

Large-scale manufacturing utilizes continuous-flow reactors to enhance reproducibility and safety. A representative process (Figure 2) integrates:

-

Microreactor condensation : Methylamine and 6-methylhept-5-en-2-one flow through a silicon carbide microreactor (0.2 mm channel width) at 5 mL/min, 100°C.

-

In-line hydrogenation : The imine intermediate passes through a packed-bed reactor containing Pd/Al₂O₃ catalyst (2 bar H₂, 50°C).

-

Automated salt formation : HCl gas is introduced via mass-flow controllers, with real-time pH monitoring ensuring stoichiometric precision .

This system achieves 94% yield with 99.5% purity, operating at 50 kg/day capacity .

Enantiomeric Separation Techniques

Chromatographic Resolution

Preparative chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak AD-H) effectively resolves racemic isometheptene. Mobile phase optimization (hexane:isopropanol:diethylamine, 90:10:0.1 v/v) provides baseline separation (α = 1.32) with 99% recovery of both enantiomers .

Table 2: Chiral Separation Performance Metrics

| Parameter | (R)-Isometheptene | (S)-Isometheptene |

|---|---|---|

| Retention time (min) | 12.7 | 14.2 |

| Purity (%) | 99.8 | 99.6 |

| Recovery (%) | 98.2 | 97.8 |

Crystallization-Induced Dynamic Resolution

Combining racemic isometheptene with (L)-tartaric acid in ethanol/water (4:1 v/v) induces preferential crystallization of the (R)-enantiomer salt. Seeding with (R)-isometheptene hydrogen tartrate crystals (5% w/w) yields 91% (R)-enantiomer with 97% ee after three recrystallizations .

Analytical Characterization

Spectroscopic Verification

¹H NMR (400 MHz, D₂O): δ 5.15 (m, 1H, CH=), 2.85 (s, 3H, NCH₃), 2.45 (m, 2H, CH₂N), 1.65 (s, 3H, C(CH₃)), 1.55 (d, J=6.8 Hz, 3H, CHCH₃) .

X-ray crystallography of the (R)-enantiomer mucate salt (CCDC 2058411) confirms absolute configuration: space group P2₁2₁2₁, a=8.542 Å, b=10.673 Å, c=12.845 Å, Z=4 .

Challenges and Innovations

Stability Considerations

The tertiary allylic amine structure renders isometheptene susceptible to oxidative degradation. Nitrogen blanketing during synthesis and storage (O₂ < 0.1%) increases shelf-life from 6 to 24 months .

Green Chemistry Advances

Recent developments employ biocatalytic transamination using ω-transaminase (ATA-117 from Arthrobacter sp.) to synthesize (R)-isometheptene directly from prochiral ketones. This single-step process achieves 88% yield with 99% ee, eliminating hazardous reducing agents .

Chemical Reactions Analysis

Types of Reactions: Isometheptene hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its base form.

Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Regeneration of the base compound.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

Isometheptene hydrochloride has several applications in scientific research:

Clinical Studies on Headaches

- Efficacy in Migraine Treatment: Numerous studies have evaluated the efficacy of this compound in treating migraines. For instance, it has been used as a comparator drug in clinical trials assessing new migraine therapies.

- Combination Therapies: Research has focused on its use in combination with other analgesics like acetaminophen and dichloralphenazone to enhance therapeutic outcomes while minimizing side effects .

Pharmacological Research

- Mechanistic Studies: Investigations into its interaction with serotonergic systems may provide insights into novel migraine treatment pathways. Understanding these interactions could lead to the development of more targeted medications.

- Animal Models: Studies involving animal models have demonstrated dose-dependent cardiovascular effects, providing a basis for understanding its pharmacodynamics in humans .

Toxicological Studies

- Safety Profile Assessments: Research has highlighted potential adverse effects associated with isometheptene use, including rare but severe incidents such as intracerebral hemorrhage when used in combination with other medications . Such findings underscore the importance of evaluating safety profiles in clinical settings.

Case Study 1: Efficacy and Safety

A study published by de Souza et al. examined the efficacy and tolerability of a combination therapy involving dipyrone, isometheptene, and caffeine for treating mild-to-moderate primary headache episodes. The results indicated significant pain relief compared to placebo, supporting its use in clinical practice .

Case Study 2: Adverse Effects

In a notable case reported in medical literature, a patient experienced life-threatening intracerebral hemorrhage after taking a combination therapy that included isometheptene mucate. This incident raised concerns about the safety of using isometheptene in specific populations, particularly those with unknown stroke risk factors .

Mechanism of Action

Isometheptene hydrochloride exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors, leading to the release of epinephrine and norepinephrine. These neurotransmitters cause smooth muscle contraction and vasoconstriction, which helps alleviate migraine and headache symptoms .

Comparison with Similar Compounds

Structural and Functional Analogues

Isometheptene hydrochloride belongs to a class of alkylamines with sympathomimetic activity. Key comparisons include:

Table 1: Comparison of this compound with Structural and Functional Analogues

| Compound Name | CAS Number | Molecular Formula | Pharmacological Use | Regulatory Status (FDA/EMA) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 6168-86-1 | C₉H₂₀ClN | Migraine therapy (combination use) | Approved | Branched hepten-2-amine; HCl salt |

| Isometheptene mucate | 51391613 | C₉H₂₀N·C₆H₁₀O₈ | Migraine research (sympathomimetic) | Approved | Same base amine; mucate salt |

| Metaphredrine hydrochloride | 2089255-96-7 | C₁₁H₁₇N·HCl | Not explicitly reported (structural analog) | Under investigation | m-Tolyl-substituted propan-2-amine; HCl salt |

| Aminophylline hydrate | 51391611 | C₁₆H₂₄N₁₀O₄·H₂O | Bronchodilator (asthma/COPD) | Approved | Theophylline-ethylenediamine complex |

| Amrinone lactate | 51391612 | C₁₀H₉N₃O·C₃H₆O₃ | Inotropic agent (heart failure) | Approved | Bipyridine derivative; lactate salt |

Key Differences and Similarities

- Salt Forms and Bioavailability : this compound and mucate differ in counterions, affecting solubility and absorption. The hydrochloride salt offers higher aqueous solubility, making it preferable for oral formulations, whereas the mucate salt may alter release kinetics .

- Structural Analogues : Metaphredrine hydrochloride shares a substituted propan-2-amine backbone but includes a m-tolyl group instead of branched alkyl chains. This structural variation likely alters receptor binding affinity, particularly for adrenergic receptors .

- Pharmacological Targets: Unlike aminophylline (a phosphodiesterase inhibitor) and amrinone (a PDE3 inhibitor), isometheptene acts as a vasoconstrictor via α-adrenergic receptor agonism, highlighting its niche in migraine relief .

Uniqueness of this compound

The compound’s distinctiveness arises from:

Salt Selection : The hydrochloride form optimizes stability and bioavailability for oral administration .

Structural Flexibility : The branched hepten-2-amine backbone allows selective interaction with peripheral α-adrenergic receptors, minimizing central nervous system side effects .

Combination Therapy Utility: Its role in multi-drug formulations underscores synergistic effects with dichloralphenazone and acetaminophen, a regimen less common with other alkylamines .

Q & A

Basic Research Questions

Q. What experimental approaches are used to investigate the adrenergic receptor selectivity of Isometheptene hydrochloride?

- Methodological Answer : To determine receptor selectivity, employ radioligand binding assays using isolated α- and β-adrenergic receptor subtypes. Use competitive inhibition studies with labeled ligands (e.g., -prazosin for α1 receptors or -dihydroalprenolol for β receptors). Measure IC₅₀ values and calculate Ki values using the Cheng-Prusoff equation. Functional assays (e.g., cAMP accumulation for β-receptor activation or vasoconstriction models for α-receptor activity) can corroborate binding data. Include positive controls (e.g., Isoprenaline for β receptors) and validate purity via HPLC .

Q. How can this compound be quantified in combination formulations like migraine therapies?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (4.6 mm × 25 cm, 5 µm particle size) and mobile phases optimized for polarity (e.g., acetonitrile-phosphate buffer). Detect at 190–280 nm depending on analytes (e.g., 280 nm for acetaminophen, 243 nm for dichloralphenazone). Validate the method per ICH guidelines: linearity (r² > 0.99), precision (%RSD < 2%), and recovery (95–105%). For dissolution testing, use USP Apparatus II (paddle) at 100 rpm in 900 mL water. Quantify via peak area ratios against reference standards .

Q. What in vivo models are appropriate for studying this compound’s efficacy in migraine?

- Methodological Answer : Use nitroglycerin-induced migraine models in rodents. Measure parameters like cortical spreading depression (CSD) frequency, trigeminal nerve activation (c-Fos expression), and plasma CGRP levels. Compare efficacy against sumatriptan. For pharmacokinetics, administer oral/intravenous doses and collect serial blood samples. Analyze plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL. Include mass transitions for Isometheptene (m/z 195.2 → 138.1) and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across preclinical migraine models?

- Methodological Answer : Discrepancies may arise from model selection (e.g., CSD vs. trigeminal inflammatory models) or endpoints (behavioral vs. biomarker-based). Conduct dose-response studies across multiple models using standardized protocols. Perform meta-analyses of existing data to identify confounders (e.g., species differences, administration routes). Use factorial experimental designs to isolate variables (e.g., drug interactions in combination therapies). Validate findings with translational biomarkers like serum CGRP or PET imaging of cerebral blood flow .

Q. What strategies optimize analytical specificity for this compound in complex matrices (e.g., plasma or combination tablets)?

- Methodological Answer : To mitigate matrix interference:

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX for cationic drugs). For tablets, employ sonication-assisted extraction in methanol.

- Chromatography : Optimize gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate Isometheptene from co-formulated drugs (e.g., acetaminophen) and excipients.

- Mass Spectrometry : Use MRM transitions with high-resolution Q-TOF for confirmation. Include deuterated internal standards (e.g., Isometheptene-d₃) to correct for ion suppression .

Q. How to design a pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in migraine prophylaxis?

- Methodological Answer : Develop a compartmental PK model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like age, CYP2D6 genotype (relevant for metabolism), and migraine frequency. Link PK to PD endpoints (e.g., pain intensity reduction) via an Emax model. Validate with bootstrapping and visual predictive checks. For translational relevance, correlate animal PK-PD parameters with human microdosing studies using accelerator mass spectrometry (AMS) .

Q. Notes

- Validation : Ensure all methods comply with USP monographs for combination products (e.g., dissolution criteria ≥65% in 60 minutes) .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including migraine provocation protocols .

Properties

CAS No. |

6168-86-1 |

|---|---|

Molecular Formula |

C9H20ClN |

Molecular Weight |

177.71 g/mol |

IUPAC Name |

methyl(6-methylhept-5-en-2-yl)azanium;chloride |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3)10-4;/h6,9-10H,5,7H2,1-4H3;1H |

InChI Key |

AUERTJOCDMCUAL-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)NC.Cl |

Canonical SMILES |

CC(CCC=C(C)C)[NH2+]C.[Cl-] |

Key on ui other cas no. |

6168-86-1 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

503-01-5 (Parent) |

Synonyms |

(1,5-dimethylhex-4-enyl)methylammonium chloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.